N-(4-acetylphenyl)-2-(4-oxo-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
CAS No.: 1105234-17-0
Cat. No.: VC6561278
Molecular Formula: C24H23N5O3S2
Molecular Weight: 493.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1105234-17-0 |
|---|---|
| Molecular Formula | C24H23N5O3S2 |
| Molecular Weight | 493.6 |
| IUPAC Name | N-(4-acetylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide |
| Standard InChI | InChI=1S/C24H23N5O3S2/c1-15(30)16-7-9-17(10-8-16)25-19(31)14-29-23(32)21-22(20(27-29)18-6-5-13-33-18)34-24(26-21)28-11-3-2-4-12-28/h5-10,13H,2-4,11-12,14H2,1H3,(H,25,31) |
| Standard InChI Key | JRMZKMHZHQELJG-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, N-(4-acetylphenyl)-2-(4-oxo-2-piperidin-1-yl-7-thiophen-2-yl- thiazolo[4,5-d]pyridazin-5-yl)acetamide, reflects its intricate structure . Its molecular formula, C₂₄H₂₃N₅O₃S₂, corresponds to a molecular weight of 493.6 g/mol. The structure integrates multiple heterocycles: a thiazolo[4,5-d]pyridazinone core, a piperidine ring, and a thiophene moiety, linked via acetamide and acetylphenyl groups (Figure 1) .
Table 1: Key Molecular Identifiers
| Property | Value |
|---|---|
| PubChem CID | 30836636 |
| Molecular Formula | C₂₄H₂₃N₅O₃S₂ |
| Molecular Weight | 493.6 g/mol |
| SMILES | CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CS4)SC(=N3)N5CCCCC5 |
| InChI Key | JRMZKMHZHQELJG-UHFFFAOYSA-N |
Structural Insights
The thiazolo[4,5-d]pyridazinone core is a fused bicyclic system comprising a thiazole ring (five-membered, with sulfur and nitrogen) and a pyridazinone ring (six-membered, with two adjacent nitrogen atoms and a ketone group). The piperidine substituent at position 2 introduces a saturated nitrogen-containing ring, while the thiophene at position 7 adds aromatic sulfur heterocyclicity. The N-(4-acetylphenyl)acetamide side chain enhances hydrophobicity and potential hydrogen-bonding capacity .
Physicochemical Properties
Computed Descriptors
PubChem’s computational analyses provide critical insights into the compound’s drug-likeness and bioavailability:
Table 2: Computed Physicochemical Properties
| Property | Value |
|---|---|
| XLogP3-AA | 4.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 121 Ų |
| Lipinski Rule Compliance | Yes (Violations: 0) |
The compound’s moderate lipophilicity (XLogP3 = 4.5) suggests favorable membrane permeability, while its polar surface area (121 Ų) aligns with candidates capable of crossing the blood-brain barrier . The absence of Lipinski rule violations underscores its potential as an orally bioavailable drug lead.
Synthetic Routes and Optimization
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Thiazole Formation | Thiourea, α-bromoketone, EtOH, Δ |
| 2 | Pyridazinone Annulation | Hydrazine, AcOH, reflux |
| 3 | Thiophene Coupling | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C |
| 4 | Piperidine Substitution | Piperidine, DIPEA, DCM |
| 5 | Acetamide Installation | EDC/HOBt, DMF, rt |
Purification and Characterization
Purification likely employs silica gel chromatography (hexane/EtOAc gradients), with final characterization via LC-MS and HRMS. The absence of chiral centers simplifies stereochemical considerations.
Future Directions
-
Activity Profiling: Prioritize HTS against kinase and GPCR panels to identify lead indications.
-
ADMET Studies: Evaluate metabolic stability (e.g., microsomal clearance), plasma protein binding, and CYP inhibition.
-
Analog Design: Explore bioisosteric replacements for the thiophene (e.g., furan) to optimize potency and safety.
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